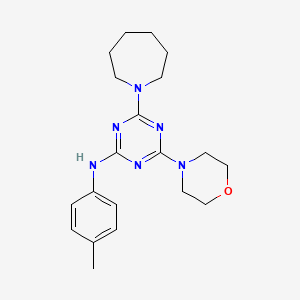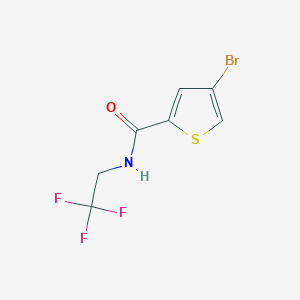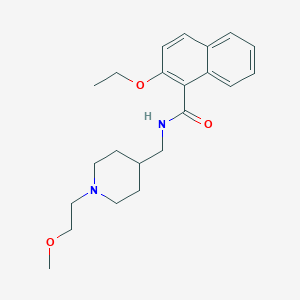![molecular formula C14H25NO4 B2783280 tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1801766-82-4](/img/structure/B2783280.png)
tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3S)-4-Hydroxy-3-Methyl-2-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate is an intriguing compound, catching the eye of many in the realms of organic and medicinal chemistry. With its unique spirocyclic structure and an array of functional groups, it has become a subject of substantial interest in research circles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl (3S)-4-Hydroxy-3-Methyl-2-Oxa-8-Azaspiro[45]Decane-8-Carboxylate typically involves multi-step synthesis It begins with the formation of the spirocyclic core, which often employs cyclization reactions Using tert-butyl ester as a starting material, an oxazolidine ring is introduced via a series of condensation and substitution reactions under controlled temperature and pH conditions
Industrial Production Methods: Industrially, the production scales up these laboratory synthesis methods, incorporating continuous flow reactors for better control of reaction conditions and yield. The use of catalysts and optimized solvents minimizes by-products and enhances the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The hydroxyl group in tert-Butyl (3S)-4-Hydroxy-3-Methyl-2-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate is susceptible to oxidation, forming ketones or aldehydes.
Reduction: : The compound can undergo reduction, especially at the carboxylate and oxazolidine moieties, converting them into alcohols and amines.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, CrO₃ in acetic acid.
Reducing Agents: : LiAlH₄, NaBH₄.
Substitution Reagents: : Alkyl halides, acyl chlorides in the presence of bases like NaOH or KOH.
Major Products
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Formation of secondary alcohols or amines.
Substitution: : Introduction of alkyl or acyl groups resulting in more complex derivatives.
Applications De Recherche Scientifique
Chemistry
Useful as an intermediate in the synthesis of complex organic molecules due to its reactive functional groups.
Biology
Employed in the study of enzyme inhibition, particularly those involving oxazolidine and carboxylate structures.
Medicine
Investigated for potential therapeutic properties, including antimicrobial and antiviral activities.
Industry
Utilized in the production of pharmaceuticals and fine chemicals, acting as a building block for more complex compounds.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. Its spirocyclic structure and functional groups allow it to bind to active sites of enzymes, inhibiting or modifying their activity. In medicinal chemistry, it can act on specific pathways, altering biological processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar compounds include:
tert-Butyl (3S)-4-Hydroxy-3-Methyl-2-Oxa-8-Azaspiro[4.5]Decane-8-Carboxamide: : Shares a similar structure but with an amide group instead of a carboxylate, offering different reactivity and biological activity.
tert-Butyl (3S)-4-Hydroxy-3-Methyl-2-Oxa-8-Azaspiro[4.5]Decane-8-Sulfate: : Contains a sulfate group, which can lead to different solubility and reactivity profiles.
tert-Butyl (3S)-4-Hydroxy-3-Methyl-2-Oxa-8-Azaspiro[4.5]Decane-8-Phosphate: : Phosphate group introduces variations in interactions with biological targets.
tert-Butyl (3S)-4-Hydroxy-3-Methyl-2-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate stands out due to its unique combination of a spirocyclic core, oxazolidine ring, and tert-butyl ester, providing distinctive chemical and biological properties that make it a valuable compound for various applications.
Propriétés
IUPAC Name |
tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-10-11(16)14(9-18-10)5-7-15(8-6-14)12(17)19-13(2,3)4/h10-11,16H,5-9H2,1-4H3/t10-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORRAJSJCALZIB-VUWPPUDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2783199.png)
![N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2783200.png)


![9-(2-methoxyethyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2783208.png)
![N-(4-fluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2783209.png)





![1-[(4-Cyanophenyl)carbamoyl]piperidine-2-carboxylic acid](/img/structure/B2783220.png)
